Biotin Phosphoramidite, configured for ABI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

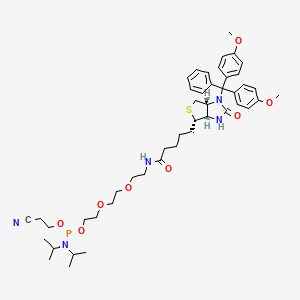

Biotin Phosphoramidite, configured for ABI: is a specialized reagent used in the synthesis of biotin-labeled oligonucleotides. This compound is particularly valuable in molecular biology and biochemistry for its ability to incorporate a biotin label at the 5′ hydroxy group of the terminal nucleoside base through a p-aminophenethyl spacer group during oligonucleotide synthesis . The biotin label is known for its high sensitivity and strong, specific binding affinity with avidin and streptavidin proteins, making it a popular choice for DNA capture and detection applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin Phosphoramidite is synthesized through a series of chemical reactions that involve the incorporation of a biotin moiety into a phosphoramidite structure. The synthesis typically involves the following steps:

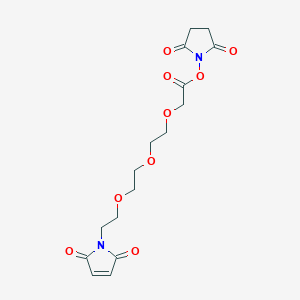

Activation of Biotin: Biotin is first activated by converting it into a reactive intermediate, such as biotin-N-hydroxysuccinimide ester.

Coupling Reaction: The activated biotin is then coupled with a phosphoramidite reagent under controlled conditions to form the biotin phosphoramidite compound.

Purification: The resulting product is purified using techniques such as chromatography to remove any impurities and ensure high purity.

Industrial Production Methods: In industrial settings, the production of Biotin Phosphoramidite involves large-scale synthesis using automated synthesizers. These synthesizers are configured to handle the specific requirements of biotin phosphoramidite synthesis, ensuring high yield and consistency. The process is optimized for scalability and efficiency, with stringent quality control measures in place to maintain product integrity .

Chemical Reactions Analysis

Types of Reactions: Biotin Phosphoramidite undergoes several types of chemical reactions, including:

Substitution Reactions: The primary reaction involves the substitution of the 5′ hydroxy group of the terminal nucleoside base with the biotin label.

Coupling Reactions: The phosphoramidite group facilitates the coupling of biotin to the nucleoside base.

Common Reagents and Conditions:

Reagents: Common reagents used in these reactions include acetonitrile, dimethoxytrityl chloride, and various phosphoramidite reagents.

Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high coupling efficiency.

Major Products Formed: The major product formed from these reactions is the biotin-labeled oligonucleotide, which can be used in various molecular biology applications .

Scientific Research Applications

Chemistry:

Oligonucleotide Synthesis: Biotin Phosphoramidite is widely used in the synthesis of biotin-labeled oligonucleotides for various research applications.

Biology:

DNA Capture and Detection: The biotin label allows for the capture and detection of specific DNA sequences through its strong binding affinity with avidin and streptavidin proteins.

Medicine:

Diagnostic Assays: Biotin-labeled oligonucleotides are used in diagnostic assays, such as polymerase chain reaction (PCR) and hybridization techniques, to detect specific genetic sequences.

Industry:

Mechanism of Action

Mechanism: Biotin Phosphoramidite exerts its effects by incorporating a biotin label into oligonucleotides during synthesis. The biotin label binds specifically to avidin and streptavidin proteins, allowing for the capture and detection of the labeled oligonucleotides .

Molecular Targets and Pathways: The primary molecular target of biotin-labeled oligonucleotides is the avidin or streptavidin protein. The binding interaction between biotin and these proteins is highly specific and strong, facilitating the capture and detection of the labeled oligonucleotides in various assays .

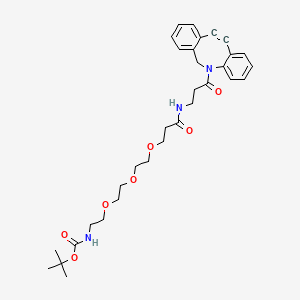

Comparison with Similar Compounds

DMT-Biotin-C6 Phosphoramidite: Another biotin phosphoramidite compound with a similar structure but different spacer group.

Biotin-TEG CE-Phosphoramidite: A biotin phosphoramidite with a triethylene glycol spacer, used for similar applications.

Uniqueness: Biotin Phosphoramidite, configured for ABI, is unique in its configuration for ABI synthesizers, which ensures high coupling efficiency and compatibility with automated DNA synthesizers. The long, water-compatible linker arm provides maximum sensitivity and allows for efficient biotin labeling .

Properties

IUPAC Name |

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N5O8PS/c1-34(2)51(35(3)4)60(58-27-12-25-47)59-32-31-57-30-29-56-28-26-48-43(52)16-11-10-15-42-44-41(33-61-42)50(45(53)49-44)46(36-13-8-7-9-14-36,37-17-21-39(54-5)22-18-37)38-19-23-40(55-6)24-20-38/h7-9,13-14,17-24,34-35,41-42,44H,10-12,15-16,26-33H2,1-6H3,(H,48,52)(H,49,53)/t41-,42-,44-,60?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDQYLGSIUJJRU-ZMKGMYJVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N5O8PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)

![(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate](/img/structure/B8114011.png)

![(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114043.png)